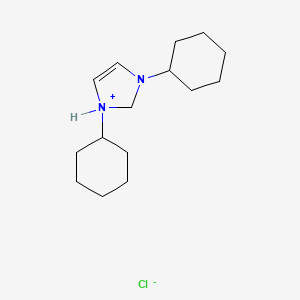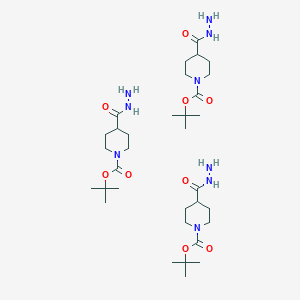
1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide is a chemical compound with the molecular formula C11H19NO4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is commonly used in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of 1,4-piperidinedicarboxylic acid with tert-butyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.
The hydrazide derivative can be obtained by reacting the tert-butyl ester with hydrazine hydrate under reflux conditions.
Industrial Production Methods:
Industrial production typically involves large-scale reactions using reactors equipped with efficient cooling and stirring systems to maintain optimal reaction conditions.
Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the piperidine ring, leading to the formation of different substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: Piperidine-4,4-dicarboxylic acid derivatives.
Reduction products: Piperidine-4-carboxylic acid derivatives.
Substitution products: Various substituted piperidines.
Scientific Research Applications
1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity.
Pathway Modulation: It may influence various cellular signaling pathways.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid
Piperidine-4,4-dicarboxylic acid
Ethyl N-Boc-4-benzylpiperidine-4-carboxylate
Uniqueness:
The presence of the tert-butyl ester group in 1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide provides unique chemical properties compared to its analogs, such as increased stability and reactivity.
This compound is a versatile and valuable tool in organic synthesis and research, with applications spanning multiple scientific disciplines. Its unique structure and reactivity make it an important compound in the field of chemistry and beyond.
Properties
IUPAC Name |
tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H21N3O3/c3*1-11(2,3)17-10(16)14-6-4-8(5-7-14)9(15)13-12/h3*8H,4-7,12H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKWJYIUUCNELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN.CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN.CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H63N9O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)
![1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester](/img/structure/B8066530.png)

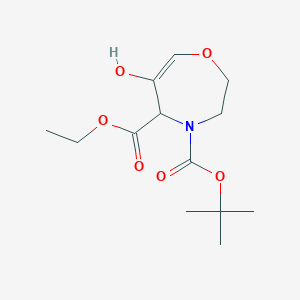

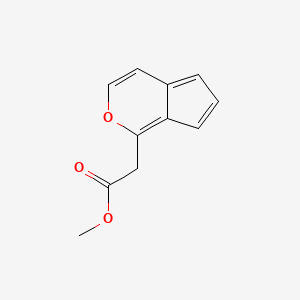
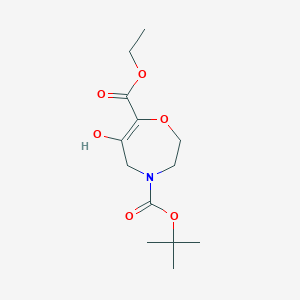
![Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester](/img/structure/B8066563.png)
![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B8066564.png)
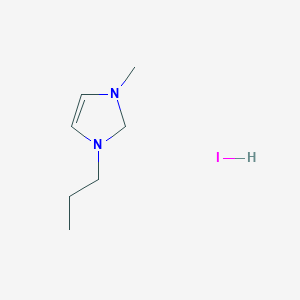
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2,3-dichlorobenzoate](/img/structure/B8066581.png)
